Predicted Acidity (pKa) and Ionisation State at Physiological pH: 2‑COOH vs 3‑COOH Regioisomer
The predicted pKa of the carboxylic acid group determines the ionisation state at physiological pH and thus influences solubility, permeability, and protein‑binding. For 4,5,6,7‑tetrahydrobenzo[d]oxazole-2-carboxylic acid, the predicted pKa is 7.12 ± 0.20 . In contrast, the 3‑COOH regioisomer (4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid) has a predicted pKa of 3.17 ± 0.20 [1]. This difference of ≈ 3.95 log units means the 2‑COOH isomer is predominantly neutral at pH 7.4, while the 3‑COOH isomer is essentially fully ionised, leading to markedly different solubility, partition coefficient, and target‑engagement behaviour.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.12 ± 0.20 |
| Comparator Or Baseline | 4,5,6,7‑Tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid, pKa = 3.17 ± 0.20 |
| Quantified Difference | ΔpKa ≈ 3.95 (target less acidic) |
| Conditions | Predicted pKa using ACD/Labs Percepta or equivalent software |
Why This Matters
Because ionisation directly controls solubility, permeability, and formulation feasibility, the ≈ 4‑log‑unit pKa difference between the two regioisomers can confound any head‑to‑head biological or pharmaceutical comparison if the wrong isomer is procured.
- [1] ChemBase, 4,5,6,7‑Tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid, predictive pKa = 3.17. View Source
